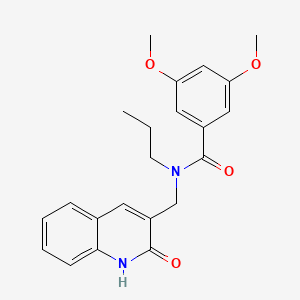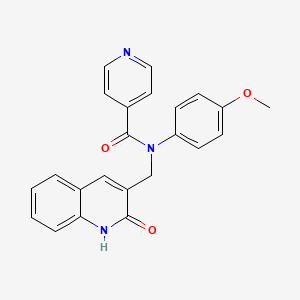
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HQNO, is a synthetic compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. HQNO belongs to the class of quinolone compounds, which are known for their antibacterial and antifungal properties.
Mécanisme D'action
HQNO inhibits the activity of the electron transport chain by binding to the quinone-binding site of Complex III. This binding prevents the transfer of electrons from ubiquinone to cytochrome c, disrupting the normal flow of electrons through the electron transport chain. This disruption leads to the accumulation of reactive oxygen species, which can induce oxidative stress in cells.
Biochemical and Physiological Effects
HQNO has been shown to induce oxidative stress in a variety of cell types, including bacteria, fungi, and mammalian cells. This oxidative stress can lead to cell death or apoptosis, depending on the severity of the stress. Additionally, HQNO has been shown to inhibit the growth of various bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HQNO is its ability to induce oxidative stress in cells, making it a useful tool for studying oxidative stress pathways. Additionally, HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use as an antimicrobial agent. However, HQNO can be toxic to cells at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several potential future directions for research on HQNO. One area of interest is the development of HQNO-based antimicrobial agents. HQNO has been shown to be effective against a wide range of bacterial and fungal species, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Additionally, further research is needed to fully understand the mechanisms underlying HQNO-induced oxidative stress and its potential applications in the study of oxidative stress pathways. Finally, the development of HQNO derivatives with improved bioavailability and toxicity profiles could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
HQNO can be synthesized using a multi-step process involving the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde, followed by the reaction with isonicotinoyl chloride. The resulting product is then purified using column chromatography, yielding HQNO in its pure form.
Applications De Recherche Scientifique
HQNO has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of HQNO is in the field of biochemistry. HQNO has been shown to inhibit the activity of the electron transport chain, which is essential for cellular respiration. This inhibition leads to the accumulation of reactive oxygen species, which can be used to study oxidative stress in cells.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-8-6-19(7-9-20)26(23(28)16-10-12-24-13-11-16)15-18-14-17-4-2-3-5-21(17)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKFBRBLQXOCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



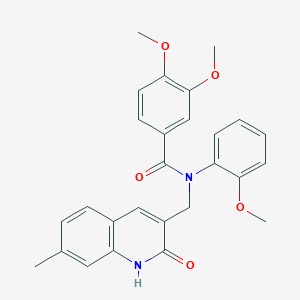
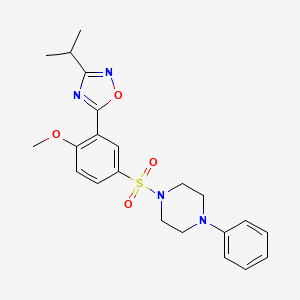
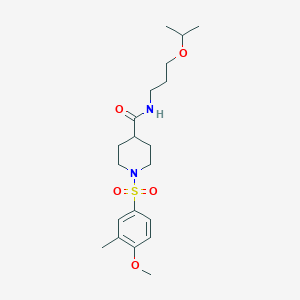


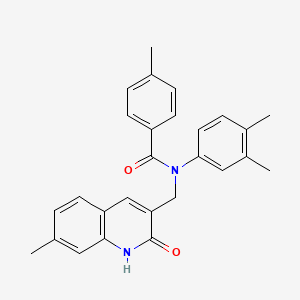
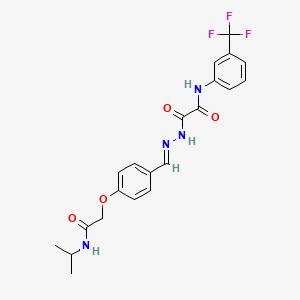
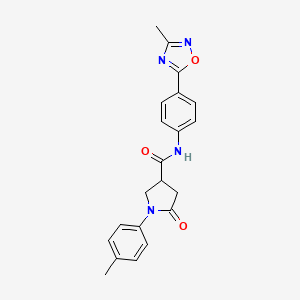
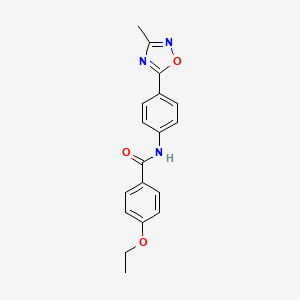

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7697014.png)
